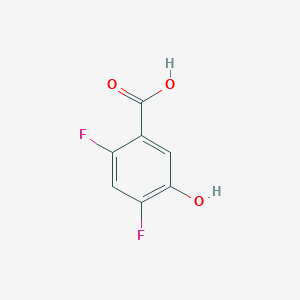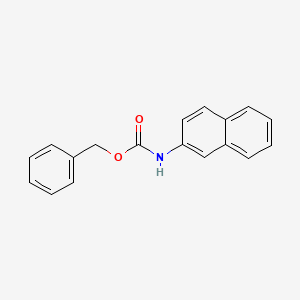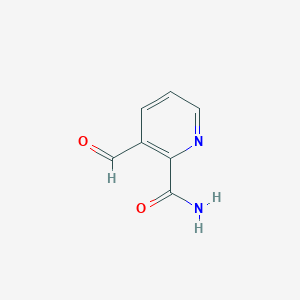
3-Formyl-2-pyridinecarboxamide
Vue d'ensemble
Description
3-Formyl-2-pyridinecarboxamide is a monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . It is also known as pyridine-3-carboxaldehyde .
Synthesis Analysis
The synthesis of this compound involves complex multi-component cascade reactions . The transition metal Cu(II) and Co(II) complexes based on N-(2-pyridyl)-3-pyridinecarboxamide have been synthesized and characterized . The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, was determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ .
Molecular Structure Analysis
Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it has been used in the construction of highly functionalized bipyrimidine derivatives via selective inhibition of protein kinases . It also reacts with α-bromocinnamaldehydes to form 3-formyl-imidazo[1,2-α]pyridines and pyrimidines .
Physical And Chemical Properties Analysis
This compound is a solid substance stored under nitrogen . Its physical and chemical properties have been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research directions could involve the development of novel pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . There is also potential for the development of new scaffolds or action mode fungicides to control crop diseases and solve the problem of fungicide resistance .
Propriétés
IUPAC Name |
3-formylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6-5(4-10)2-1-3-9-6/h1-4H,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBHZZUGGUPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



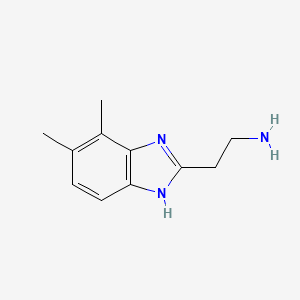
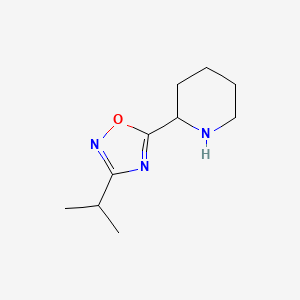
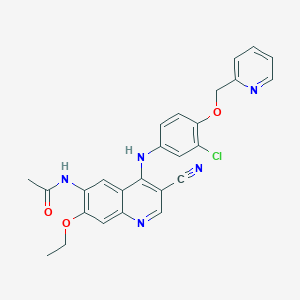
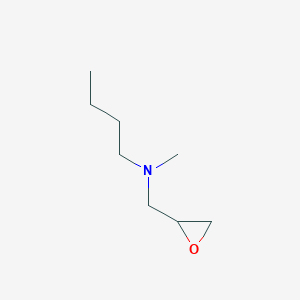

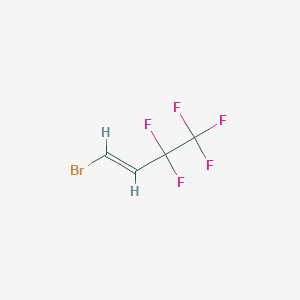


![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)


